Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
Description
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a xanthine derivative characterized by a purine-2,6-dione core substituted with bromine at the C8 position and an ethyl acetate group at the N7 position. This compound is primarily utilized as a synthetic intermediate for developing phosphodiesterase (PDE) inhibitors and anti-inflammatory agents . Its synthesis involves alkylation of 8-bromo-1,3-dimethylpurine-2,6-dione with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (TEBA) under refluxing acetone .
Properties
IUPAC Name |
ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDKMQKKXZWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate typically involves the bromination of 1,3-dimethylxanthine followed by esterification. The process can be summarized as follows:
Bromination: 1,3-dimethylxanthine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.
Esterification: The brominated product is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields dehalogenated or partially reduced purine compounds.
Scientific Research Applications
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various purine derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition, particularly those involving purine metabolism.
Medicine: Research explores its potential as an antiviral, anticancer, or anti-inflammatory agent.
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The bromine atom and ethyl acetate group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby disrupting normal biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
The pharmacological and physicochemical properties of purine-2,6-dione derivatives depend heavily on substitutions at the C8 and N7 positions. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Key Analogs
Key Observations:
- C8 Substituent Influence : Bromine at C8 (as in the target compound) enhances reactivity for further derivatization (e.g., nucleophilic substitution), whereas methoxy or butoxy groups improve metabolic stability and target affinity .
- N7 Chain Variations : Ethyl/methyl esters (e.g., target compound) serve as hydrolyzable intermediates for generating carboxylic acids or amides. Longer chains (e.g., butanamide in Compound 145) enhance lipophilicity and tissue penetration .
Pharmacological Activity
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Notes:
- Bromine at C8 increases molecular weight and slightly elevates logP compared to methoxy analogs.
- Ethyl/methyl esters exhibit better solubility in organic solvents, while amide derivatives (e.g., Compound 869) are more lipophilic .
Biological Activity
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C11H13BrN4O4
- Molecular Weight : 345.15 g/mol
- Melting Point : 153-153.5 °C
- Boiling Point : Predicted to be around 501.1 ± 60.0 °C
Synthesis
The synthesis of this compound typically involves the reaction of 8-bromo-1,3-dimethylpurine-2,6-dione with ethyl 2-chloroacetate. This method has been documented in various studies focusing on the development of purine derivatives with enhanced biological activity .
Analgesic Properties
Research indicates that derivatives of this compound exhibit significant analgesic activity. In a study assessing various compounds in in vivo models, it was found that certain derivatives showed analgesic effects superior to that of acetylsalicylic acid (ASA). Specifically, compounds with an N′-arylidenehydrazide moiety demonstrated up to 36-fold increased activity compared to ASA .
Anti-inflammatory Effects
In addition to analgesic properties, these compounds have shown potential anti-inflammatory effects. Selected derivatives were observed to inhibit tumor necrosis factor alpha (TNF-α) production in rat models of lipopolysaccharide-induced endotoxemia. This suggests that the mechanisms underlying their analgesic effects may also involve anti-inflammatory pathways .
Case Studies and Research Findings
Q & A
Q. Table 1: Synthetic Conditions
How is the compound characterized after synthesis?
Basic
Standard characterization methods include:
- 1H/13C NMR : To confirm substitution patterns and purity .
- LC/MS : For molecular weight verification .
- Elemental analysis : To validate empirical formulas .
What are the key applications of this compound in academic research?
Basic
It serves as:
- A precursor for PDE inhibitors (e.g., compound 869) targeting lung diseases .
- A scaffold for TRPA1 antagonists with analgesic/anti-inflammatory properties .
What challenges arise in alkylation steps during synthesis, and how can they be addressed?
Advanced
Challenges :
- Regioselectivity : Competing alkylation at N¹ or N³ positions.
- By-products : Formation of di-alkylated derivatives.
Q. Solutions :
- Optimized conditions : Use of TEBA to enhance N⁷ selectivity .
- Monitoring : TLC or HPLC to track reaction progress .
How can researchers address low yields from ester hydrolysis?
Advanced
Low yields may result from incomplete hydrolysis or side reactions. Mitigation strategies:
- Controlled pH : Gradual acidification to prevent precipitation of intermediates .
- Solvent optimization : Use of acetone-water (2:1) to improve solubility .
How do structural modifications influence PDE inhibitory activity?
Advanced
SAR Insights :
Q. Table 2: Activity Trends
| Modification | PDE4B IC₅₀ (µM) | Reference |
|---|---|---|
| 8-Bromo | 0.12 | |
| 8-Methoxy | 0.45 |
How to resolve contradictory data in PDE inhibition assays?
Advanced
Contradictions may arise from assay conditions (e.g., cAMP levels vs. direct enzyme inhibition). Strategies:
- Dose-response curves : Validate activity across multiple concentrations .
- Isoform specificity : Test against PDE4A/B/C subtypes .
What strategies optimize the design of analogs with improved bioavailability?
Q. Advanced
- Prodrug approaches : Replace ethyl ester with methyl or PEGylated esters for enhanced solubility .
- Heterocyclic substitutions : Introduce pyridazine or piperazine moieties to modulate LogP .
How to validate analytical methods for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
